molecular formula C20H18F3N5O2 B2396927 3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide CAS No. 303995-19-9

3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide

Cat. No.: B2396927
CAS No.: 303995-19-9
M. Wt: 417.392
InChI Key: UUSYTIHURXSSDR-UHFFFAOYSA-N
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Description

3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide is a pyrazolopyridine.

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Intermediate for Anticancer Compounds : Compounds similar to 3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide serve as important intermediates in the synthesis of biologically active compounds, including small molecule inhibitors for anticancer research. These intermediates are crucial for designing new therapeutic agents targeting cancer cells (Wang et al., 2016).

Heterocyclic Chemistry and Dye Synthesis

  • Arylazo Dyes for Synthetic Fibres : Arylazo derivatives of similar compounds have been used to create dyes for polyester and polyamide fibers, showcasing the compound's utility in material science and textile engineering (Rangnekar & Puro, 2007).

Synthesis of Novel Derivatives for Biological Evaluation

  • Derivatives with Cytotoxicity against Cancer Cell Lines : Novel derivatives incorporating the morpholino group have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology (Xu et al., 2017).

Antimicrobial Activities

  • Antibacterial Agents : Modifications of the compound's structure, including the incorporation of azolyl moieties in place of the morpholine ring, have led to the development of new antibacterial agents effective against Gram-negative organisms, showcasing the compound's relevance in addressing antibiotic resistance (Genin et al., 2000).

Properties

IUPAC Name

3-morpholin-4-yl-4-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O2/c21-20(22,23)14-4-3-5-15(12-14)25-19(29)28-13-16(17-6-1-2-7-24-17)18(26-28)27-8-10-30-11-9-27/h1-7,12-13H,8-11H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSYTIHURXSSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C=C2C3=CC=CC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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